

Application Notes and Protocols for AZD3839

Free Base Oral Gavage Administration

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Compound of Interest

Compound Name: AZD3839 free base

Cat. No.: B605758

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Introduction

AZD3839 is a potent and selective inhibitor of the β -site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid- β (A β) peptides.[1][2][3] Cerebral deposition of A β is considered a critical event in the pathogenesis of Alzheimer's disease.[3] By inhibiting BACE1, AZD3839 reduces the levels of A β peptides, making it a subject of interest for disease-modifying therapies for Alzheimer's disease and related dementias.[2][3][4] This document provides detailed application notes and protocols for the oral gavage administration of **AZD3839 free base** in a research setting.

Mechanism of Action

AZD3839 is a brain-permeable small molecule that acts as a nonselective inhibitor of human BACE1.[1] BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP) at the β -secretase site, initiating the production of A β . [5] Subsequent cleavage by γ -secretase results in the formation of A β peptides of varying lengths, including A β 40 and A β 42.[6] AZD3839 binds to the active site of BACE1, preventing the initial cleavage of APP and thereby reducing the downstream production of A β peptides.[6][7] Preclinical studies have demonstrated that AZD3839 effectively lowers A β levels in plasma, brain, and cerebrospinal fluid (CSF) in various animal models.[2][3][4]

Data Presentation

In Vitro Potency and Selectivity of AZD3839

Parameter	Species/System	Value	Reference
BACE1 Ki	Recombinant human	26.1 nM	[4] [8]
BACE2 Ki	Recombinant human	372 nM	[4]
Cathepsin D Ki	Recombinant human	>25 μ M	[4]
Selectivity (BACE2/BACE1)	-	14-fold	[1] [4] [8]
Selectivity (Cathepsin D/BACE1)	-	>960-fold	[1]
sAPP β IC50	SH-SY5Y cells	16.7 nM	[4] [8]
A β 40 IC50	SH-SY5Y cells	4.8 nM	[4] [8]
A β 40 IC50	Mouse primary cortical neurons	50.9 nM	[4] [8]
A β 40 IC50	Guinea pig primary cortical neurons	24.8 nM	[4] [8]

Preclinical Pharmacokinetics and Efficacy of Oral AZD3839

Species	Dose (mg/kg)	Route	Effect on A β Levels	Reference
C57BL/6 Mouse	35 (80 μ mol/kg)	Oral Gavage	~30% reduction in brain A β 40 at 1.5h	[4]
C57BL/6 Mouse	69 (160 μ mol/kg)	Oral Gavage	~50% reduction in brain A β 40, sustained for up to 8h	[4][8]
Dunkin-Hartley Guinea Pig	43 (100 μ mol/kg)	Oral Gavage	~20-30% reduction in brain A β 40 at 1.5-4.5h	[4]
Dunkin-Hartley Guinea Pig	86 (200 μ mol/kg)	Oral Gavage	~20-60% reduction in brain A β 40 up to 8h; ~50% reduction in CSF A β 40 at 3h	[4]

Human Clinical Pharmacology of Single Oral Doses of AZD3839

Dose Range (mg)	Effect on Plasma A β	Maximum Effect	EC50 (Plasma A β 40)	EC50 (Plasma A β 42)	Reference
1-300	Dose-dependent reduction	~55%	46 nM	59 nM	[9][10]

Experimental Protocols

Preparation of AZD3839 Formulation for Oral Gavage

This protocol is based on vehicles used in published preclinical studies.^[4] Researchers should perform their own solubility and stability testing.

Materials:

- **AZD3839 free base**
- 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- 0.3 M Gluconic acid solution
- Deionized water
- pH meter
- Stir plate and stir bar
- Appropriate glassware

Procedure:

- Prepare a 0.3 M solution of gluconic acid in deionized water.
- To the 0.3 M gluconic acid solution, add 20% (w/v) HP- β -CD. Stir until fully dissolved. The solution may require gentle heating to aid dissolution.
- Adjust the pH of the vehicle solution to approximately 3.
- Weigh the required amount of **AZD3839 free base**.
- Slowly add the AZD3839 powder to the prepared vehicle while stirring continuously.
- Continue stirring until the compound is completely suspended or dissolved. Sonication may be used to aid dispersion if necessary.
- Verify the final concentration of the formulation. The formulation should be prepared fresh daily.

Note on Alternative Vehicle: In some studies, a vehicle consisting of 5% dimethylacetamide and 20% hydroxypropyl- β -cyclodextrin in 0.3 M gluconic acid, pH 3, was also used.^[4] The choice of vehicle may depend on the required concentration and stability of the formulation.

Oral Gavage Administration Protocol (Mouse Model)

Materials:

- Prepared AZD3839 formulation
- Appropriate animal model (e.g., C57BL/6 mice)
- Animal scale
- Flexible or rigid gavage needles (20-22 gauge for mice)
- Syringes (1 mL)
- 70% Ethanol for disinfection

Procedure:

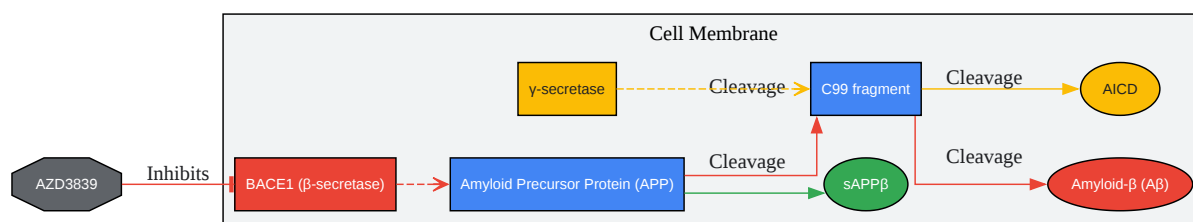
- **Animal Preparation:** Acclimatize animals to handling for several days prior to the experiment to reduce stress.
- **Fasting:** Fasting is not always required but may be considered to ensure complete dose administration and absorption. If fasting, remove feed for approximately 4-6 hours before gavage.^[11] Do not withhold water.
- **Dosage Calculation:** Weigh each animal immediately before dosing to accurately calculate the required volume of the AZD3839 formulation. The typical dosing volume for mice is 10 mL/kg.^[12]
- **Animal Restraint:** Gently but firmly restrain the mouse to immobilize its head and straighten its neck and back.
- **Gavage Needle Insertion:** Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Gently insert the needle into

the esophagus, passing over the tongue. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.

- **Dose Administration:** Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the AZD3839 formulation.
- **Post-Administration Monitoring:** After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes.^[11] Continue to monitor the animals periodically over the next 24 hours.

Mandatory Visualizations

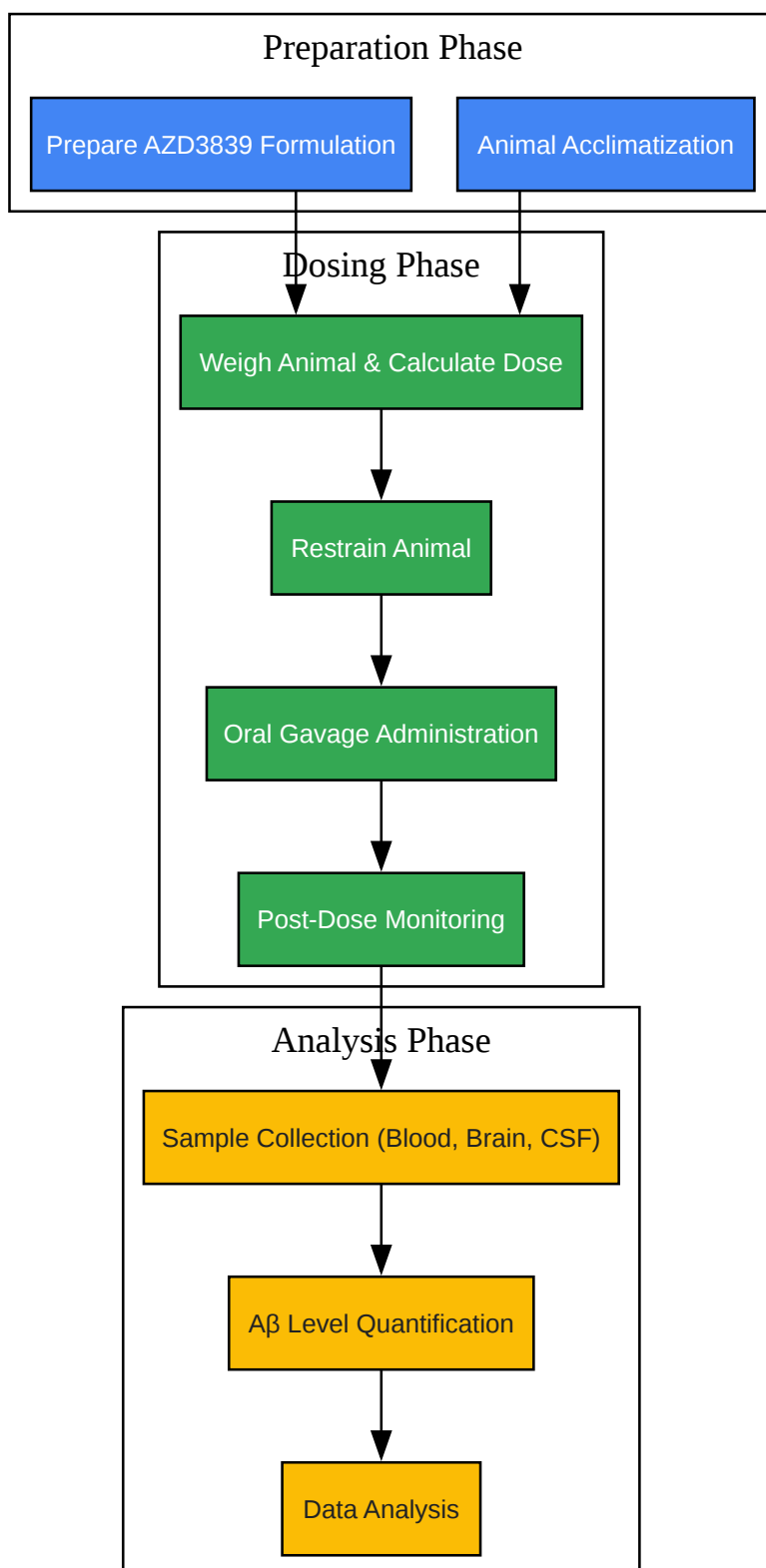
BACE1 Signaling Pathway in Amyloid- β Production



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Caption: Amyloidogenic processing of APP by BACE1 and γ -secretase, and inhibition by AZD3839.

Experimental Workflow for Oral Gavage Study



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Caption: A typical experimental workflow for an in vivo oral gavage study with AZD3839.

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